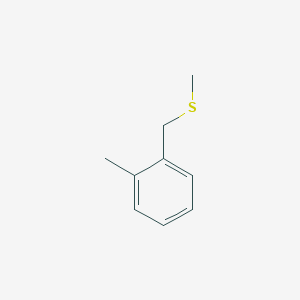

Methyl 2-methylbenzyl sulfide

Description

Significance and Contextualization within Organosulfur Chemistry Research

Organosulfur chemistry is a vast and vital field, encompassing compounds with diverse structures and applications. chemicalbook.com Sulfides, or thioethers, are a fundamental class within this domain. They serve as crucial intermediates in organic synthesis, acting as precursors for other sulfur-containing functional groups like sulfoxides and sulfones. acs.org Benzyl (B1604629) sulfides, in particular, are recognized as important structural motifs in various bioactive compounds and are used as protecting groups for thiols in multi-step syntheses. rsc.org

The significance of methyl 2-methylbenzyl sulfide (B99878) lies in its potential to elucidate the impact of substitution on the reactivity of the benzylic C-S bond and the sulfur atom itself. The ortho-methyl group can influence the molecule's conformation and steric environment, which in turn can affect its participation in chemical reactions. Research into such substituted benzyl sulfides contributes to a deeper understanding of structure-activity relationships within this class of compounds, which is valuable for the design of new reagents, catalysts, and molecules with specific chemical or biological functions. acs.orgrsc.org

Historical Trajectories and Foundational Studies of Benzyl Sulfides in Academic Inquiry

The study of organosulfur compounds has a rich history extending back over a century, with early investigations focusing on the synthesis and fundamental properties of these molecules. tandfonline.comtandfonline.com The development of methods for forming carbon-sulfur bonds was a key area of early research. A traditional and long-standing method for the synthesis of symmetrical benzyl sulfides involves the reaction of a benzyl halide, such as benzyl chloride, with an inorganic sulfide like sodium sulfide. nih.gov

The synthesis of unsymmetrical sulfides, such as methyl 2-methylbenzyl sulfide, requires more controlled approaches. One common method involves the reaction of a thiol with an alkyl halide under basic conditions. For this compound, this would typically involve the reaction of 2-methylbenzyl halide with methanethiol (B179389) or the reaction of methyl halide with 2-methylbenzylthiol. More contemporary methods for synthesizing benzyl sulfides include the reaction of benzyl Grignard reagents with phosphinic acid thioesters, a method that offers broad substrate scope. rsc.orgrsc.org The historical progression of synthetic methodologies highlights a continuous drive towards more efficient, selective, and versatile routes to access complex organosulfur compounds. acs.orgorganic-chemistry.org

Structural Elucidation and Stereochemical Considerations in Advanced Studies

The definitive structure of this compound can be established through a combination of modern spectroscopic techniques. While this specific isomer is not extensively documented, its spectral characteristics can be reliably predicted based on the well-understood principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, as well as by comparison with closely related analogs.

Predicted Spectroscopic Data for this compound:

Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-CH ₃ | ~2.3 | Singlet |

| S-CH ₃ | ~2.0 | Singlet |

| Ar-CH ₂-S | ~3.6 | Singlet |

These predictions are based on data from analogous compounds such as 2-methylbenzyl alcohol and benzyl methyl sulfide. chemicalbook.comnih.gov

Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-C H₃ | ~19 |

| S-C H₃ | ~15 |

| Ar-C H₂-S | ~37 |

| Aromatic C -H | ~125-130 |

These predictions are based on data from analogous compounds like 2-methylbenzyl bromide and general principles of ¹³C NMR spectroscopy. chemicalbook.comyoutube.comspectrabase.com

Predicted Infrared (IR) Spectroscopy Data

| Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3010-3080 | Medium-Weak |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium |

These predictions are based on general IR correlation tables and data for benzyl methyl sulfide. nih.gov

Mass Spectrometry Fragmentation

In mass spectrometry, this compound (molar mass: 152.26 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern would likely be dominated by cleavage of the C-S bonds. miamioh.edu A prominent peak would be expected at m/z 105, corresponding to the stable 2-methylbenzyl cation, which can rearrange to the methyltropylium ion. Another significant fragment would be observed at m/z 91, the tropylium (B1234903) ion, formed via rearrangement and loss of a methyl group from the 2-methylbenzyl fragment. Cleavage of the benzyl-sulfur bond would also yield a fragment corresponding to the methylthio radical or cation. nih.govresearchgate.netnih.gov

Stereochemical Considerations

This compound itself is an achiral molecule. However, the sulfur atom in sulfides can become a stereogenic center upon oxidation. The oxidation of this compound to its corresponding sulfoxide (B87167), methyl 2-methylbenzyl sulfoxide, would create a chiral center at the sulfur atom, resulting in a pair of enantiomers. The study of such chiral sulfoxides is a significant area of research in organosulfur stereochemistry. tandfonline.com The development of methods for the asymmetric oxidation of sulfides to produce enantiomerically enriched sulfoxides is of great interest, as chiral sulfoxides are valuable auxiliaries and synthons in asymmetric synthesis. tandfonline.comresearchgate.netacs.org

Structure

3D Structure

Properties

CAS No. |

5925-79-1 |

|---|---|

Molecular Formula |

C9H12S |

Molecular Weight |

152.26 g/mol |

IUPAC Name |

1-methyl-2-(methylsulfanylmethyl)benzene |

InChI |

InChI=1S/C9H12S/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1-2H3 |

InChI Key |

YBVQXWLUJTZFON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CSC |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Methyl 2 Methylbenzyl Sulfide and Its Congeners

Catalytic Approaches to Thioetherification: Mechanistic Investigations

Catalytic methods for C-S bond formation have become indispensable in modern organic synthesis, offering milder reaction conditions and broader functional group tolerance compared to traditional stoichiometric approaches. The development of these methods for the synthesis of benzylic thioethers like methyl 2-methylbenzyl sulfide (B99878) involves intricate mechanistic pathways that are the subject of detailed investigation.

Transition Metal-Catalyzed Coupling Reactions: Ligand Design and Substrate Scope in Research

Transition metal catalysis provides a powerful platform for the construction of C-S bonds. Metals such as palladium, copper, nickel, gold, and iron have all been employed to catalyze the coupling of a sulfur source with a benzylic electrophile. The efficacy of these catalytic systems is highly dependent on the metal center, the choice of ligand, and the nature of the substrates.

Palladium-catalyzed reactions are among the most well-established methods for C-S bond formation. The typical catalytic cycle involves the oxidative addition of a Pd(0) species to a benzylic halide (e.g., 2-methylbenzyl bromide), followed by reaction with a thiolate and subsequent reductive elimination to yield the thioether product and regenerate the Pd(0) catalyst. Ligand design is crucial for modulating the reactivity and stability of the palladium catalyst. For the challenging coupling of weakly acidic thioethers via C-H activation, specialized ligands are required. Research has shown that bulky, electron-rich phosphine (B1218219) ligands can promote the desired transformation while minimizing side reactions. For instance, a screen of various ligands for the direct sp3 C-H arylation of benzyl (B1604629) thioethers identified NiXantPhos as uniquely effective for this difficult coupling. wikipedia.org Another approach involves the in situ deprotection of benzyl thioacetates, which serves as an odorless alternative to free thiols, coupled with aryl halides under palladium catalysis. researchgate.netacs.org

Copper-catalyzed systems offer a more economical alternative to palladium. Copper(I) catalysts are effective in coupling thiols with aryl and benzyl halides. Mechanistic studies suggest that the strong coordination of the thiolate to the copper center can generate a catalytically competent intermediate that initiates the cycle. mdpi.com A novel method utilizes Cu(OTf)₂ as a Lewis acid catalyst to promote the thioetherification of benzyl alcohols with thiols. nih.gov This reaction is proposed to proceed through a Lewis-acid-mediated Sₙ1-type mechanism, involving the in situ formation of a benzylic carbocation that is then trapped by the thiol nucleophile. nih.gov This approach is notable for its mild conditions and tolerance of primary, secondary, and tertiary benzyl alcohols. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool, particularly for engaging less reactive electrophiles or sterically hindered substrates. nih.gov Nickel catalysts can be used in reductive cross-coupling reactions, for example, between benzyl ammonium (B1175870) salts and sulfides. researchgate.net The catalytic cycle for nickel can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways. For instance, in the coupling of aryl triflates with alkyl thiols, flexible bidentate phosphine ligands like DPEphos and dppbz have been shown to enable the reaction with sterically demanding substrates. nih.gov

Gold-catalyzed thioetherification represents a more recent development. Gold nanoparticles supported on ZrO₂ have been shown to efficiently catalyze the reaction of benzyl phosphates with thiosilanes. scielo.org.mxnih.gov Mechanistic studies suggest the reaction proceeds via an Sₙ2-type mechanism, which was confirmed by the excellent chirality transfer observed when using an optically active benzyl phosphate. scielo.org.mxnih.gov Cationic gold species at the surface of the support are believed to be the source of the highly active catalytic species. scielo.org.mxnih.gov

Iron-catalyzed cross-electrophile coupling offers a sustainable and cost-effective method. A recently developed protocol couples benzyl halides with disulfides in the absence of an external reductant or photoredox conditions. acs.org This system tolerates a broad scope of substrates and avoids issues of catalyst poisoning by sulfur, which can be a challenge with other transition metals. acs.orgnih.gov

The table below summarizes the substrate scope for various transition metal-catalyzed syntheses of benzylic sulfides based on reported research findings.

| Catalyst System | Benzylic Substrate | Sulfur Source | Key Features & Scope |

|---|---|---|---|

| Palladium/NiXantPhos | Benzyl Thioether (C-H) | Aryl Bromide | Direct sp3 C-H arylation; challenging deprotonation. wikipedia.org |

| Copper(I) Iodide | Aryl/Benzyl Halide | Thiophenol | Ligand-free conditions in polar protic solvents. mdpi.com |

| Copper(II) Triflate | Benzyl Alcohol | Thiol | Lewis acid catalysis; Sₙ1-type mechanism; broad alcohol scope. nih.gov |

| Nickel(0)/DPEphos | Aryl Triflate | Alkyl Thiol | Effective for sterically hindered substrates. nih.gov |

| Gold/ZrO₂ | Benzyl Phosphate | Thiosilane | Mild conditions; proceeds via Sₙ2-type mechanism. scielo.org.mxnih.gov |

| Iron(0) Pentacarbonyl | Benzyl Halide | Disulfide | Reductant-free cross-electrophile coupling. acs.org |

Organocatalytic Strategies for C-S Bond Formation: Asymmetric Synthesis Considerations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for C-S bond formation. These methods often rely on activating substrates through the formation of reactive intermediates via mechanisms such as hydrogen bonding or phase-transfer catalysis.

Phase-Transfer Catalysis (PTC) is a well-established organocatalytic strategy for synthesizing thioethers. In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of a thiolate anion from an aqueous phase to an organic phase containing the benzylic electrophile (e.g., 2-methylbenzyl chloride). scielo.org.mxsigmaaldrich.com This allows the nucleophilic substitution reaction to occur under mild, biphasic conditions. The mechanism involves the formation of an ion pair between the quaternary ammonium cation and the thiolate anion, which is soluble in the organic phase and highly nucleophilic. This method is advantageous due to its operational simplicity and mild reaction conditions. scielo.org.mx

Thiourea-based catalysts are another important class of organocatalysts that function through hydrogen bonding. Chiral thioureas have been extensively used in asymmetric synthesis. nih.gov In the context of C-S bond formation, they can activate electrophiles and/or nucleophiles by forming multiple hydrogen bonds, thereby lowering the activation energy of the reaction and controlling the stereochemical outcome. While often applied to more complex transformations like sulfa-Michael additions, the principles can be extended to the synthesis of chiral thioethers. nih.gov

Photochemical Organocatalysis has recently emerged as a novel strategy. One study presents a thiol-free protocol where an indole (B1671886) thiolate organocatalyst, upon excitation with visible light, activates aryl chlorides via single-electron transfer to generate an aryl radical. wikipedia.org This radical is then trapped by tetramethylthiourea, which serves as the sulfur source, ultimately leading to the formation of the thioether product. wikipedia.org

Asymmetric Synthesis Considerations: Although methyl 2-methylbenzyl sulfide is an achiral molecule, the development of organocatalytic methods for its congeners often involves considerations for asymmetric synthesis. The goal is to create a chiral center, typically at the benzylic carbon. Organocatalysts, particularly those derived from the chiral pool (e.g., cinchona alkaloids, prolinol derivatives), are designed to create a chiral environment around the reacting species. nih.gov In a potential asymmetric synthesis of a chiral derivative, a chiral catalyst would selectively bind to the prochiral substrate, directing the nucleophilic attack of the thiolate from one face, leading to an excess of one enantiomer. For example, a chiral phase-transfer catalyst could form a chiral ion pair with the thiolate, influencing the trajectory of its attack on the benzyl halide. Similarly, chiral thioureas can control the facial selectivity of reactions through a well-organized hydrogen-bonding network in the transition state. nih.gov

Non-Catalytic Synthetic Routes: Optimization and Yield Enhancement in Laboratory Scale

While catalytic methods offer elegance and efficiency, non-catalytic routes remain fundamental and widely practiced, particularly on a laboratory scale. These methods typically involve the direct reaction of a sulfur nucleophile with a suitable electrophile and are often optimized through careful control of reaction parameters.

Nucleophilic Substitution Reactions Involving Thiolates: Mechanistic Pathways

The most direct and classical method for the synthesis of this compound is the nucleophilic substitution reaction between a methyl thiolate salt and a 2-methylbenzyl halide. This reaction is the thio-analog of the well-known Williamson ether synthesis. nih.govnih.gov

Mechanistic Pathways: The reaction can proceed through two primary mechanistic pathways: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution).

Sₙ2 Pathway: This pathway involves a single, concerted step where the thiolate nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the leaving group (e.g., bromide). wikipedia.orgnih.gov This mechanism is favored by primary and less-hindered secondary benzylic halides, strong nucleophiles, and polar aprotic solvents (e.g., DMF, DMSO) that solvate the counter-ion of the thiolate but not the nucleophile itself, thus enhancing its reactivity. wikipedia.org For the synthesis of this compound from 2-methylbenzyl chloride or bromide, the Sₙ2 pathway is expected to be dominant.

Sₙ1 Pathway: This pathway involves a two-step process. First, the leaving group departs to form a carbocation intermediate. In the second, rapid step, the carbocation is attacked by the thiolate nucleophile. wikipedia.org Benzylic substrates, such as 2-methylbenzyl halides, are capable of forming resonance-stabilized carbocations, making the Sₙ1 mechanism plausible, especially with secondary or tertiary benzylic systems, weaker nucleophiles, and in polar protic solvents (e.g., ethanol, water) that can stabilize both the departing leaving group and the carbocation intermediate. The presence of the ortho-methyl group in the 2-methylbenzyl system provides some steric hindrance, but also electronically stabilizes the potential carbocation through hyperconjugation, creating a competition between the Sₙ1 and Sₙ2 pathways.

Optimization and Yield Enhancement: On a laboratory scale, the yield of this reaction can be maximized by careful manipulation of several factors:

Base and Thiolate Generation: The thiolate is typically generated in situ by deprotonating methanethiol (B179389) with a suitable base. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective. nih.gov The choice of base is critical to ensure complete deprotonation without competing side reactions.

Solvent: As mentioned, polar aprotic solvents like DMF or DMSO are often preferred for Sₙ2 reactions as they enhance the nucleophilicity of the thiolate anion. nih.gov

Temperature: Increasing the temperature generally increases the reaction rate for both Sₙ1 and Sₙ2 reactions. However, excessive heat can promote elimination side reactions (E1 and E2), especially with more hindered substrates. Therefore, the temperature must be carefully controlled to favor substitution over elimination. nih.gov

Leaving Group: The choice of leaving group on the benzyl electrophile affects the reaction rate. The reactivity order is typically I > Br > Cl > F. Benzyl bromides and iodides are often used for their higher reactivity. wikipedia.org

Radical-Mediated Thiylation Reactions: Initiation and Propagation Studies

An alternative non-catalytic approach to C-S bond formation involves radical-mediated reactions. These reactions proceed via a chain mechanism involving radical intermediates and are fundamentally different from the ionic pathways of nucleophilic substitution.

Initiation and Propagation Studies: A radical chain reaction consists of three distinct phases: initiation, propagation, and termination. scielo.org.mxacs.org

Initiation: This is the initial step where radical species are generated. This can be achieved thermally or photochemically. Thermal initiators, such as azobisisobutyronitrile (AIBN), decompose upon heating to form radicals. scielo.org.mx These primary radicals can then react with a precursor molecule to generate the chain-propagating radical. For the synthesis of this compound, a thiyl radical (CH₃S•) would be the key propagating species. This can be generated from precursors like dimethyl disulfide (CH₃S-SCH₃) or methanethiol (CH₃SH) upon interaction with an initiator. For example, a radical initiator (In•) can abstract a hydrogen atom from methanethiol to generate the methylthiyl radical.

Initiation Step:In• + CH₃SH → InH + CH₃S•

Propagation: These are the steps that form the product and regenerate the chain-carrying radical. In the context of synthesizing this compound from a 2-methyltoluene derivative, the propagation cycle could involve two main steps:

A radical (e.g., the initiator radical or another species) abstracts a benzylic hydrogen from 2-methyltoluene to form a stable, resonance-delocalized 2-methylbenzyl radical.

This benzyl radical then reacts with a sulfur source, such as dimethyl disulfide, to form the desired product and regenerate the methylthiyl radical, which can continue the chain.

Propagation Step 1:X• + Ph(CH₃)CH₃ → XH + Ph(CH₃)CH₂•

Propagation Step 2:Ph(CH₃)CH₂• + CH₃S-SCH₃ → Ph(CH₃)CH₂-SCH₃ + CH₃S•

Studies on radical reactions often involve mechanistic investigations to understand these steps. For example, radical trapping experiments can be used to identify key intermediates. Computational studies can also provide insight into the energetics of the initiation and propagation steps, helping to predict the feasibility and selectivity of the reaction. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives: Methodological Advances

While the parent compound this compound is achiral, introducing a substituent at the benzylic methylene (B1212753) group creates a stereocenter. The development of methods to control the stereochemistry at this position is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and materials science.

Methodological advances in this area focus on creating the C-S bond in a way that selectively produces one enantiomer over the other. This can be achieved through several strategies, including the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliary-Mediated Synthesis: One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. scielo.org.mxsigmaaldrich.com In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent bond-forming reaction to occur preferentially on one face of the molecule, leading to a diastereomeric excess of the product. After the reaction, the auxiliary is cleaved and can often be recovered. scielo.org.mx

For the synthesis of a chiral benzylic sulfide, a substrate containing a prochiral benzylic center could be attached to a sulfur-based chiral auxiliary. For example, auxiliaries like chiral 1,3-thiazolidine-2-thiones, which can be derived from amino acids, have proven effective in controlling stereochemistry in various C-C bond-forming reactions and could be adapted for C-S bond formation. scielo.org.mx The diastereomerically enriched product could then be manipulated to yield the desired enantiopure thioether.

Catalytic Asymmetric Synthesis: The direct formation of chiral thioethers using a substoichiometric amount of a chiral catalyst is a highly desirable and atom-economical approach. This typically involves a transition metal complex with a chiral ligand or a chiral organocatalyst.

Chiral Metal Catalysis: As discussed in section 2.1.1, transition metals can catalyze C-S bond formation. By employing a chiral ligand, the metal center becomes a chiral Lewis acid or part of a chiral catalytic complex. This chiral environment can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material in a kinetic resolution. For instance, the enantioselective oxidation of prochiral sulfides to chiral sulfoxides using titanium complexes with chiral ligands like hydrobenzoin (B188758) is well-documented. nih.govacs.orgdntb.gov.ua While this is an oxidation, similar principles apply to C-S bond formation. A chiral catalyst could mediate the enantioselective coupling of a thiolate with a prochiral benzylic electrophile.

Chiral Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative. Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can be used to perform enantioselective alkylations. The catalyst forms a tight, chiral ion pair with the nucleophile (e.g., methyl thiolate), which then reacts with the benzylic electrophile. The stereochemical outcome is dictated by the specific geometry of this chiral ion pair in the transition state. Similarly, chiral bifunctional catalysts, such as thioureas bearing a basic moiety, can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding, orchestrating an enantioselective C-S bond formation. mdpi.com Recent advances have also demonstrated the use of chiral bifunctional selenide (B1212193) catalysts for the enantioselective electrophilic azido- and oxythiolation of alkenes, producing chiral vicinal sulfides with high enantioselectivity. researchgate.net These advanced methodologies highlight the potential for precise control over the synthesis of complex chiral thioether derivatives.

Enantioselective Approaches: Chiral Auxiliaries and Catalysts in Synthesis

The enantioselective synthesis of chiral thioethers, including this compound, can be achieved through the use of chiral auxiliaries and catalysts. These methods introduce chirality by providing a biased environment for the bond-forming reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing congeners of this compound, chiral sulfoxides have proven to be effective auxiliaries. researchgate.net The sulfinyl group, with its stereogenic sulfur atom and distinct electronic and steric properties, can effectively differentiate between the diastereotopic faces of a nearby reactive center. researchgate.net

For instance, the reaction of a prochiral nucleophile with an electrophile attached to a chiral sulfoxide (B87167) auxiliary can proceed with high diastereoselectivity. Subsequent removal of the sulfinyl group then affords the chiral sulfide. While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the general principle has been widely applied to the synthesis of various chiral thioethers. researchgate.net

Chiral Catalysts:

Catalytic enantioselective methods offer a more atom-economical approach to chiral molecules. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The development of chiral catalysts for the synthesis of thioethers has been an active area of research.

One notable approach involves the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which can then be used as precursors for chiral thioethers. researchgate.net For example, bimetallic titanium complexes derived from chiral amino alcohol Schiff bases have been used to catalyze the asymmetric oxidation of aryl alkyl sulfides. researchgate.net Although this method does not directly produce the thioether, it provides a route to a key chiral intermediate.

Direct catalytic enantioselective synthesis of thioethers is more challenging. However, advancements in catalysis have led to the development of systems that can achieve this transformation. For example, the enantioselective alkylation of sulfenate anions in the presence of chiral phase-transfer catalysts has been shown to produce chiral thioethers with high enantioselectivity, particularly for benzyl derivatives. acs.org

| Catalyst/Auxiliary Type | Example Catalyst/Auxiliary | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Sulfoxide Auxiliary | General principle | Prochiral nucleophile + Electrophile | Chiral thioether | High (general principle) | researchgate.net |

| Chiral Phase-Transfer Catalyst | Chiral pentanidium salts | Sulfenate anions + Alkylating agents | Chiral thioethers (benzyl derivatives) | Up to 99% | acs.org |

| Bimetallic Titanium Complex | In situ generated from Schiff base | Prochiral aryl alkyl sulfides | Chiral aryl alkyl sulfoxides | Not specified for direct thioether synthesis | researchgate.net |

Diastereoselective Transformations: Control and Selectivity in Multi-Chiral Systems

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. For congeners of this compound that may possess additional stereocenters, diastereoselective methods are essential.

One common strategy involves the reaction of a chiral enolate with an electrophile. The existing stereocenter in the enolate directs the approach of the electrophile, leading to the formation of one diastereomer in preference to others. While specific data for this compound is scarce, the diastereoselective alkylation of related systems has been reported. For instance, the diastereoselective tandem conjugate addition of chiral lithium amides to dienyl esters has been used to synthesize cyclopentane (B165970) derivatives with multiple stereocenters. ox.ac.uk

Another approach involves the diastereoselective addition of nucleophiles to chiral imines. Chiral N-tert-butanesulfinyl imines are versatile intermediates that undergo nucleophilic addition with high diastereoselectivity. The resulting sulfinamide can then be converted to the corresponding amine, and potentially further functionalized to introduce a thioether moiety.

| Reaction Type | Chiral Substrate/Reagent | Electrophile/Nucleophile | Product Type | Diastereomeric Ratio (dr) | Reference |

| Tandem Conjugate Addition | Chiral lithium (α-methylbenzyl)benzylamide | Dimethyl (E,E)-octa-2,6-dienedioate | Substituted cyclopentanes | High (qualitative) | ox.ac.uk |

| Nucleophilic Addition | Chiral N-tert-butanesulfinyl imines | General nucleophiles | Chiral sulfinamides | High (general principle) | Not specified |

The synthesis of this compound and its analogs with defined stereochemistry remains a challenging yet important goal in synthetic organic chemistry. The methodologies outlined here, utilizing both chiral auxiliaries and catalysts for enantioselective control, and leveraging substrate control for diastereoselectivity, provide a foundation for accessing these valuable compounds. Further research into developing more direct and efficient catalytic methods specifically for this class of thioethers is an ongoing endeavor.

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methylbenzyl Sulfide

Oxidation Reactions: Investigation of Sulfoxide (B87167) and Sulfone Formation Pathways

The oxidation of the sulfur atom in methyl 2-methylbenzyl sulfide (B99878) is a primary transformation, leading to the formation of the corresponding sulfoxide and sulfone. This process is of significant interest in organic synthesis as sulfoxides and sulfones are crucial intermediates and functional groups in pharmaceuticals and materials science. cdmf.org.br The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate product on the pathway to the sulfone. The ability to selectively stop the reaction at the sulfoxide stage is a key challenge and a focus of significant research. nih.gov

The mechanism generally involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor. nih.gov The electron density on the sulfur atom, influenced by the adjacent methyl and 2-methylbenzyl groups, plays a critical role in its reactivity towards oxidants.

Selective Oxidation Methodologies: Reagent Specificity and Mechanistic Insights

Achieving selective oxidation to either the sulfoxide or the sulfone is highly dependent on the choice of oxidant, catalyst, and reaction conditions. organic-chemistry.org A variety of methodologies have been developed for the controlled oxidation of unsymmetrical sulfides.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. nih.gov Its reactivity can be modulated by catalysts. For instance, nano-Pd catalysts have been shown to be highly chemoselective for the oxidation of unsymmetrical sulfides to sulfoxides using H₂O₂. rsc.orgrsc.org In other systems, metal-based tungstates like α-Ag₂WO₄ and NiWO₄ have demonstrated high efficiency and selectivity for oxidizing sulfides to sulfones. cdmf.org.br The selectivity can often be controlled by adjusting the stoichiometry of the oxidant and the reaction temperature. For example, using a dendritic phosphomolybdate hybrid catalyst, oxidation with H₂O₂ at 30°C preferentially yields the sulfoxide, while increasing the temperature to 40°C favors the formation of the sulfone. mdpi.com

Other reagents like m-chloroperoxybenzoic acid (m-CPBA) are also effective for oxidizing sulfides to sulfones. acs.org The choice between different catalysts, such as tantalum carbide for sulfoxides and niobium carbide for sulfones, can provide excellent selectivity. organic-chemistry.org

Table 1: Representative Methodologies for Selective Oxidation of Sulfides This table presents data for analogous sulfide compounds to illustrate typical reaction conditions.

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Predominant Product | Reference |

|---|---|---|---|---|---|

| Nano-Pd | H₂O₂ (10 equiv.) | Methanol | 60 °C | Sulfoxide | rsc.org |

| α-Ag₂WO₄ | H₂O₂ | Acetonitrile (B52724) | 70 °C | Sulfone | cdmf.org.br |

| PAMAM-G1-PMo | H₂O₂ (1.2 equiv.) | Ethanol | 30 °C | Sulfoxide | mdpi.com |

| PAMAM-G1-PMo | H₂O₂ (2.5 equiv.) | Ethanol | 40 °C | Sulfone | mdpi.com |

| Niobium Carbide | 30% H₂O₂ | Methanol | Room Temp | Sulfone | organic-chemistry.org |

| Tantalum Carbide | 30% H₂O₂ | Methanol | Room Temp | Sulfoxide | organic-chemistry.org |

Electrocatalytic Oxidation Processes: Electrochemical Characterization

Electrocatalytic methods offer a green and controllable alternative for the oxidation of thioethers. researchgate.net These processes avoid the use of stoichiometric chemical oxidants. The electrochemical oxidation of thioethers can be modulated by using a hydrogen-bonding network, for instance, from hexafluoroisopropanol (HFIP), to control the oxidation potential. researchgate.net

In a typical setup, cyclic voltammetry is used to characterize the oxidation process. For thioethers, this would involve applying a potential and observing the oxidation peaks corresponding to the formation of the sulfoxide and subsequently the sulfone. The potential required for these oxidations can be fine-tuned. For example, studies on thioanisole (B89551) (methyl phenyl sulfide), a close analog, have shown that applying a controlled voltage can selectively produce the sulfoxide, while a higher voltage leads to the formation of the sulfone. researchgate.net The use of mediator catalysts, such as TEMPO immobilized on an electrode, has also been employed for the efficient electrocatalytic oxidation of organosulfur compounds. oup.com

Reduction Reactions: Studies on C-S Bond Cleavage and Hydrogenation Mechanisms

The reduction of methyl 2-methylbenzyl sulfide can proceed via two main pathways: hydrogenation of the aromatic ring or cleavage of the carbon-sulfur (C-S) bonds. The benzylic C(sp³)–S bond is particularly susceptible to cleavage due to the stability of the resulting benzyl (B1604629) radical or ionic intermediate. organic-chemistry.orglibretexts.org

Catalytic Hydrogenation: Catalyst Design and Reaction Kinetics

Catalytic hydrogenation of thioethers is challenging because sulfur compounds can act as poisons for many traditional hydrogenation catalysts. nih.govacs.org However, the development of sulfur-tolerant catalysts has enabled these transformations. Ruthenium-based pincer complexes, for example, have been successfully used for the hydrogenation of thioesters to thiols and alcohols, demonstrating remarkable tolerance to the thiol products. nih.govacs.orgnih.gov

While direct hydrogenation to cleave the C-S bond in simple thioethers is less common, the principles of catalyst design focus on creating active sites that are not deactivated by sulfur. tcichemicals.com For a compound like this compound, catalytic hydrogenation would likely target the aromatic ring under specific conditions, while C-S bond cleavage might occur under more forcing conditions or with specially designed catalytic systems.

Reductive Cleavage Strategies: Reagent-Dependent Pathways

Reductive cleavage of the C-S bond is a significant transformation pathway. The selectivity of which C-S bond cleaves (benzylic C-S vs. methyl C-S) is a key consideration.

Studies on similar substrates show that reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can achieve selective C(sp³)–S bond cleavage. organic-chemistry.org The general selectivity order is furfuryl > benzyl > alkyl > aryl C-S bonds, suggesting that in this compound, the 2-methylbenzyl C-S bond would be preferentially cleaved over the methyl C-S bond. organic-chemistry.org Metal-free methods using reagents like N-chlorosuccinimide (NCS) have also been developed to cleave the benzylic C–S bond, leading to the formation of aldehydes. mdpi.com

Photochemical methods provide another route for C-S bond cleavage. Irradiation of benzyl sulfides can cause homolytic cleavage of the C-S bond to generate a benzyl radical and a thiyl radical. researchgate.net Furthermore, visible-light-induced silver catalysis can mediate the selective oxidative C-S bond cleavage of benzyl thiols, which are related structures. organic-chemistry.org

Table 2: Reagents for C(sp³)-S Bond Cleavage in Thioethers This table presents data for analogous benzylic sulfide compounds to illustrate reagent-dependent pathways.

| Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | - | Room Temp | Selective cleavage of benzylic C-S bond | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Chloroform | - | Cleavage to form corresponding aryl aldehyde | mdpi.com |

| Methyl Iodide / AgBF₄ | - | Room Temp | Cleavage of activated benzyl groups (e.g., p-methoxybenzyl) | sioc-journal.cn |

| UV Irradiation (254 nm) | - | - | Homolytic cleavage of the C-S bond | researchgate.net |

Nucleophilic and Electrophilic Reactions: Exploring Reactivity Patterns

This compound exhibits reactivity characteristic of both nucleophiles and electrophiles at different sites within the molecule.

Nucleophilic Character: The sulfur atom possesses a lone pair of electrons, making it a potent nucleophile. libretexts.org This nucleophilicity is significantly greater than that of its oxygen analog (an ether). libretexts.org Consequently, the sulfur atom can readily react with electrophiles. A classic example is the reaction with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org The reaction of this compound with an electrophile like methyl iodide would be expected to yield a dimethyl(2-methylbenzyl)sulfonium salt. This reactivity is fundamental to the chemistry of sulfides.

Electrophilic Character: The aromatic ring of the 2-methylbenzyl group is susceptible to electrophilic aromatic substitution. The alkyl sulfide group (-CH₂SCH₃) is generally considered an ortho-, para-directing and activating group. libretexts.orglibretexts.org This is because the intermediates formed by attack at the ortho and para positions are stabilized by resonance involving the sulfur atom and the benzylic carbon. Therefore, reactions such as nitration or halogenation would be expected to yield primarily a mixture of 4- and 6-substituted products (relative to the benzyl group).

The benzylic position is also a site of reactivity. The stability of a benzylic carbocation or radical makes this position susceptible to Sₙ1 substitution and radical halogenation, respectively. libretexts.orglibretexts.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to bromination at the benzylic carbon. libretexts.org

Reactions at the Sulfur Center: Sulfonium Salt Formation and Rearrangements

The sulfur atom in this compound is nucleophilic and readily reacts with electrophiles to form sulfonium salts. msu.edu This reactivity is a general characteristic of sulfides, which can react with alkyl halides to yield ternary sulfonium salts. msu.edu For instance, the reaction with an alkylating agent like methyl iodide would convert the sulfide into a methyl(2-methylbenzyl)methylsulfonium salt. These sulfonium salts are versatile intermediates in organic synthesis. nih.govgoogle.com

A significant reaction of benzyl-substituted sulfonium salts is the Sommelet-Hauser rearrangement. wikipedia.org This reaction typically occurs in the presence of a strong base, such as sodium amide. wikipedia.orgyoutube.com The process involves the deprotonation of a carbon adjacent to the sulfonium center. In the case of the sulfonium salt derived from this compound, two initial ylides can be formed: one at the benzylic position and one at the methyl group attached to the sulfur. The benzylic ylide is generally more stable. However, the ylide formed by deprotonation of the S-methyl group, though in lower concentration, is more reactive and undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org This rearrangement leads to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring, ultimately yielding an ortho-substituted N,N-dialkylbenzylamine analogue. wikipedia.org The Sommelet-Hauser rearrangement competes with the Stevens rearrangement, with reaction conditions such as temperature and solvent polarity influencing the outcome.

Aromatic Substitution Reactions: Regioselectivity and Electronic Effects

The methylthiomethyl group (-CH₂SMe) attached to the benzene (B151609) ring in this compound influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Substituents on a benzene ring affect both the reactivity of the ring and the position of the incoming electrophile. lumenlearning.comlibretexts.orgmsu.edu

The directing effect of a substituent is determined by its ability to donate or withdraw electron density through inductive and resonance effects. libretexts.orgyoutube.com The -CH₂SMe group is generally considered to be an ortho-, para-directing group. This is because the sulfur atom, despite being more electronegative than carbon, can donate a lone pair of electrons into the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.orglibretexts.org This resonance stabilization lowers the activation energy for ortho and para substitution compared to meta substitution. libretexts.orglibretexts.org

Complexation and Coordination Chemistry Studies with Metal Centers

Thioethers are well-established ligands in coordination chemistry, capable of binding to a variety of transition metals. wikipedia.orgacs.org this compound, as a thioether, can act as a ligand, using the lone pairs on the sulfur atom to coordinate to a metal center.

Ligand Properties of Thioethers in Transition Metal Complexes: Spectroscopic Signatures

Thioethers are classified as soft ligands, showing a preference for binding to soft metal ions like Pd(II), Pt(II), and Cu(I). wikipedia.orgnih.gov The coordination of a thioether ligand such as this compound to a metal center can be monitored and characterized using various spectroscopic techniques.

Table 1: Spectroscopic Techniques for Characterizing Metal-Thioether Complexes

| Spectroscopic Technique | Information Provided |

| Infrared (IR) Spectroscopy | Changes in the C-S stretching vibration frequency upon coordination can indicate the formation of a metal-sulfur bond. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Coordination to a metal center causes shifts in the ¹H and ¹³C NMR signals of the protons and carbons near the sulfur atom, particularly the methylene (B1212753) (-CH₂-) and methyl (-SMe) groups. In complexes with prochiral thioethers, the methylene protons can become diastereotopic, leading to more complex splitting patterns. wikipedia.org |

| UV-Visible Spectroscopy | The formation of metal-ligand bonds can give rise to new electronic transitions, often in the form of ligand-to-metal charge transfer (LMCT) bands. |

| X-ray Crystallography | Provides definitive structural information, including M-S bond lengths and the coordination geometry around the metal center. nih.gov |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | For paramagnetic metal complexes, EPR can provide information about the electronic structure and the environment of the metal ion. researchgate.netnih.gov |

The geometry of thioether complexes is often pyramidal at the sulfur atom, with C-S-C bond angles close to 99°. wikipedia.org The coordination of this compound, which is an unsymmetrical thioether, would result in a chiral complex. wikipedia.org

Catalytic Applications of Metal-Thioether Complexes in Organic Transformations

Metal complexes containing thioether ligands have found applications in various catalytic organic transformations. psu.edursc.org The electronic and steric properties of the thioether ligand can be tuned to influence the activity and selectivity of the metal catalyst. nih.gov While specific catalytic applications of this compound complexes are not extensively documented, the general utility of metal-thioether complexes suggests potential uses.

Table 2: Potential Catalytic Applications of Metal-Thioether Complexes

| Catalytic Reaction | Role of Thioether Ligand |

| Cross-Coupling Reactions | Thioether ligands can be part of pincer-type structures that stabilize the metal center and facilitate catalytic cycles. nih.gov |

| Hydrogenation | Chiral thioether-containing ligands have been used in asymmetric hydrogenation reactions. psu.edu |

| Oxidation Reactions | Ruthenium complexes with thioether ligands have been used as catalysts for the oxidation of alcohols. psu.edu Coordinated thioethers themselves can be selectively oxidized to sulfoxides. acs.org |

| Polymerization | Sulfonium salts derived from thioethers can act as photo-acid initiators in polymerization reactions. google.comgoogleapis.com |

The development of catalysts based on metal complexes of this compound could offer new possibilities in organic synthesis, leveraging the specific steric and electronic properties conferred by the 2-methylbenzyl group. acs.org

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Complex Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of Methyl 2-methylbenzyl sulfide (B99878), providing a detailed map of the proton and carbon environments within the molecule.

The anticipated ¹H NMR spectrum of Methyl 2-methylbenzyl sulfide would feature distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methyl group attached to the sulfur atom, and the methyl group on the benzene (B151609) ring. The aromatic protons are expected to appear in the range of 7.0-7.4 ppm, exhibiting complex splitting patterns due to their coupling with each other. libretexts.org The benzylic protons (CH₂) would likely resonate around 3.6-3.8 ppm as a singlet, while the S-methyl protons would also appear as a singlet, but further upfield, around 2.0-2.2 ppm. The tolyl methyl protons are predicted to be observed around 2.3-2.5 ppm.

The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating in the 125-140 ppm region. libretexts.org The benzylic carbon is expected around 38-42 ppm, and the S-methyl and tolyl-methyl carbons would appear in the higher field region of the spectrum, typically between 15-25 ppm. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| S-CH₃ | 2.1 | 16 |

| Ar-CH₃ | 2.4 | 20 |

| CH₂-S | 3.7 | 40 |

| Aromatic C-H | 7.1 - 7.3 | 126 - 131 |

| Aromatic C-S | - | 137 |

| Aromatic C-CH₃ | - | 138 |

| Aromatic C-CH₂ | - | 139 |

Note: These are predicted values based on data from analogous compounds and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for probing the molecule's three-dimensional structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link the proton signals of the S-methyl, tolyl-methyl, and benzylic methylene groups to their corresponding carbon signals. sdsu.edu For the aromatic region, each proton signal would show a correlation to its directly attached carbon, aiding in the assignment of the complex aromatic system. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include the correlation between the S-methyl protons and the benzylic carbon, and the correlation between the benzylic protons and the aromatic carbons, particularly the carbon bearing the sulfur atom and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's preferred conformation. For this compound, NOESY could reveal spatial proximities between the benzylic protons and the protons of the tolyl methyl group, as well as between the S-methyl protons and the aromatic protons. These correlations would help to determine the rotational conformation around the C-S and C-C bonds.

Expected 2D NMR Correlations for this compound

| Proton Signal | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Potential NOESY Correlations |

| S-CH₃ | ~16 ppm | ~40 ppm (Benzylic C) | Aromatic Protons, Benzylic Protons |

| Ar-CH₃ | ~20 ppm | Aromatic Carbons | Aromatic Protons, Benzylic Protons |

| CH₂-S | ~40 ppm | ~16 ppm (S-CH₃), Aromatic Carbons | Aromatic Protons, Ar-CH₃ Protons |

| Aromatic Protons | ~126-131 ppm | Other Aromatic Carbons, Benzylic Carbon, Ar-CH₃ Carbon | Other Aromatic Protons, Benzylic Protons, S-CH₃ Protons |

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can be used to study the structure and dynamics of this compound in its crystalline form. nih.gov Since molecules in a crystal are in a fixed orientation, ssNMR can provide information about the molecular packing and the presence of different polymorphs.

For organosulfur compounds, ³³S ssNMR can be a powerful tool, although it is often challenging due to the low natural abundance and large quadrupolar moment of the ³³S nucleus. mdpi.com However, for structurally related inorganic sulfides, ssNMR has been successfully applied to study their crystalline environments. nih.govresearchgate.net For this compound, ¹³C and ¹H ssNMR would be more practical and could be used to identify the number of crystallographically independent molecules in the unit cell and to study the local environment of each carbon and proton.

Mass Spectrometry (MS): Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 152, corresponding to its molecular formula C₉H₁₂S. A prominent peak at m/z 91 is anticipated, corresponding to the stable tropylium (B1234903) cation, which is a common feature in the mass spectra of benzyl-containing compounds. youtube.com Another significant fragmentation pathway for sulfides is the cleavage of the C-S bond. libretexts.org For Benzyl (B1604629) methyl sulfide, a related compound, the base peak in the mass spectrum is observed at m/z 91. nist.gov

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 152 | [C₉H₁₂S]⁺˙ | Molecular Ion |

| 105 | [C₇H₅S]⁺ | Loss of CH₃ and H₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion, often the base peak |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 45 | [CH₂S]⁺˙ | Thioformaldehyde radical cation |

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. uni-saarland.de For a compound with the molecular formula C₉H₁₂S, there are several possible isomers. HRMS can differentiate this compound from other isomers by providing a mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision is essential for confirming the molecular formula and for elucidating reaction mechanisms where the elemental composition of intermediates and products must be known with certainty. nih.gov

Tandem mass spectrometry (MS/MS) is a technique used to further investigate the fragmentation of a selected ion. uobasrah.edu.iq In an MS/MS experiment, the molecular ion of this compound (m/z 152) would be isolated and then fragmented by collision with an inert gas. The resulting product ions would then be analyzed. This technique allows for a detailed understanding of the fragmentation pathways. For instance, the fragmentation of the m/z 152 ion could be studied to confirm the formation of the tropylium ion (m/z 91) and other characteristic fragments. This detailed fragmentation data can be used to distinguish between isomers that might produce similar initial mass spectra. youtube.com MS/MS studies on protonated benzylamines have shown complex fragmentation pathways, including rearrangements, which could also be relevant for the fragmentation of protonated this compound. msu.edu

Vibrational Spectroscopy (IR, Raman): Correlating Spectral Data with Molecular Structure and Bonding

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and for the aliphatic C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹. libretexts.org The C-S stretching vibration is typically weak and appears in the fingerprint region, between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While the C-S stretching vibration is often weak in the IR spectrum, it can give rise to a more intense signal in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum. The combination of IR and Raman spectroscopy can therefore provide a more complete picture of the vibrational modes of this compound. researchgate.netslideshare.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| CH₂ Bend | ~1450 | ~1450 | Medium |

| CH₃ Bend | ~1380 | ~1380 | Medium |

| C-S Stretch | 600-800 | 600-800 | Weak (IR), Medium (Raman) |

Theoretical Vibrational Analysis: DFT-Calculated Frequencies and Mode Assignments

In the realm of molecular characterization, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. youtube.comresearchgate.net This computational approach calculates the frequencies of the fundamental vibrational modes of a molecule and provides a detailed description of the atomic motions associated with each mode, known as the Potential Energy Distribution (PED). mdpi.com For a molecule like this compound, a theoretical vibrational analysis using DFT would provide invaluable insights into its structural and electronic properties.

The process involves optimizing the molecular geometry of this compound at a specific level of theory and basis set, for instance, B3LYP/6-311++G(d,p), which has been shown to provide a good correlation between theoretical and experimental data for similar organic molecules. mdpi.comdaneshyari.com Following optimization, frequency calculations are performed to yield a set of vibrational modes.

Expected Vibrational Modes for this compound:

A DFT analysis would predict a range of characteristic vibrational frequencies. These can be broadly categorized as follows:

C-H Vibrations: The aromatic C-H stretching vibrations of the tolyl group are expected in the 3100-3000 cm⁻¹ region. The methyl group C-H stretching vibrations (both on the benzyl moiety and the sulfide) would appear in the 3000-2850 cm⁻¹ range. C-H in-plane and out-of-plane bending vibrations would be observed at lower frequencies.

C-S Vibrations: The C-S stretching vibrations are a key feature of thioethers. For alkyl aryl sulfides, these typically appear in the 710-570 cm⁻¹ region. The exact position would be sensitive to the conformation of the molecule.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. Ring breathing and other deformation modes would occur at lower wavenumbers.

CH₂ and CH₃ Deformations: The methylene (-CH₂-) and methyl (-CH₃) groups will exhibit scissoring, wagging, twisting, and rocking vibrations in the 1470-1260 cm⁻¹ range.

The calculated spectrum can be compared with experimentally obtained FT-IR and Raman spectra to validate the computational model and to provide a definitive assignment of the observed spectral bands. mdpi.comarxiv.org

Table of Hypothetical DFT-Calculated Vibrational Frequencies and Assignments for this compound:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED) |

| Aromatic C-H Stretch | 3080-3030 | ν(C-H) |

| Methyl C-H Stretch (Aryl) | 2950 | νas(CH₃) |

| Methyl C-H Stretch (Aryl) | 2880 | νs(CH₃) |

| Methylene C-H Stretch | 2930 | νas(CH₂) |

| Methylene C-H Stretch | 2860 | νs(CH₂) |

| Methyl C-H Stretch (Sulfide) | 2970 | νas(CH₃) |

| Methyl C-H Stretch (Sulfide) | 2890 | νs(CH₃) |

| Aromatic C=C Stretch | 1605, 1585, 1495, 1450 | ν(C=C) |

| CH₂ Scissoring | 1465 | δ(CH₂) |

| CH₃ Asymmetric Bending | 1450 | δas(CH₃) |

| CH₃ Symmetric Bending | 1380 | δs(CH₃) |

| C-S Stretch | 690 | ν(C-S) |

Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

In Situ Spectroscopic Monitoring of Reactions: Intermediate Detection

The ability to monitor chemical reactions in real-time provides crucial information about reaction kinetics, mechanisms, and the presence of transient intermediates. youtube.comyoutube.com Techniques like in situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for this purpose. spiedigitallibrary.orgresearchgate.net

For reactions involving this compound, such as its synthesis or subsequent functionalization, in situ spectroscopy could be employed to track the consumption of reactants and the formation of products. For instance, in a hypothetical synthesis involving the reaction of 2-methylbenzyl chloride with sodium thiomethoxide, one could monitor the disappearance of the C-Cl stretching vibration of the starting material and the appearance of the characteristic C-S stretching vibration of the product.

Detection of Reaction Intermediates:

A key advantage of in situ spectroscopy is its potential to detect short-lived reaction intermediates. youtube.com In the case of reactions at the sulfur atom of this compound, such as oxidation or alkylation, intermediates like sulfonium (B1226848) salts could potentially be observed.

For example, in an alkylation reaction with an alkyl halide (e.g., methyl iodide), a trialkylsulfonium iodide salt would be formed. This intermediate would have distinct vibrational modes compared to the starting sulfide. Specifically, changes in the C-S stretching region and the appearance of new bands associated with the newly formed C-S bond could be monitored.

In situ Raman spectroscopy can be particularly powerful for studying reactions in aqueous media and for detecting species with symmetric vibrations that are weak in the infrared. acs.orgacs.org Surface-Enhanced Raman Spectroscopy (SERS) could further enhance the signal of species adsorbed on a metal surface, potentially allowing for the detection of very low concentrations of intermediates. acs.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (DFT, Ab Initio): Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and inherent reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Studies on the related compound, thioanisole (B89551), have utilized methods like B3LYP and MP2 with extended basis sets to analyze its steric and electronic structure. nih.govpleiades.online These calculations have confirmed the coplanar orientation of the C-S-C fragment with the benzene (B151609) ring as the most stable conformation. pleiades.online For methyl 2-methylbenzyl sulfide (B99878), similar computational approaches would be employed to determine its preferred geometry, accounting for the additional methyl group on the benzyl (B1604629) ring.

Understanding how a molecule reacts is crucial, and quantum chemistry allows for the mapping of reaction energy profiles. This involves identifying reactants, products, and the high-energy transition state that connects them. The energy difference between the reactants and the transition state determines the activation energy of the reaction. researchgate.net

For example, the oxidation of sulfides is a multi-step process involving various intermediates. nih.govwater360.com.auunt.edu Theoretical studies on the photo-oxidation of benzyl methyl sulfides using DFT have identified intermediates such as radical cations. nih.gov In these processes, significant charge and spin delocalization occurs across both the phenyl ring and the sulfur atom. nih.gov For methyl 2-methylbenzyl sulfide, computational models could predict the pathway of its oxidation, localizing the specific transition state structures involved in processes like sulfoxide (B87167) formation. The process involves calculating the potential energy surface to find the saddle point, which represents the transition state geometry. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity. mdpi.comresearchgate.net The HOMO is indicative of the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). researchgate.net

In studies of thioanisole derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap, which is a measure of molecular stability and reactivity. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity. For this compound, the presence of both the electron-donating methyl group on the ring and the thioether group would influence the HOMO and LUMO energies. DFT calculations can precisely quantify these effects. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing deeper insight into the molecule's chemical behavior. researchgate.netmdpi.com

Table 1: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic character. |

These descriptors are routinely calculated in computational studies of organic molecules to predict their reactivity patterns. researchgate.netmdpi.comepstem.net

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations provide a detailed view of conformational changes and intermolecular interactions, which are crucial for understanding the behavior of this compound in different environments. rsc.orgacs.org

The solvent environment can significantly influence a molecule's conformation and reactivity. MD simulations can model these effects using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit models, where the solvent is treated as a continuous medium. mdpi.comnih.gov

Simulations of aromatic molecules in various solvents have shown how solutes can be localized within different regions, for instance, in the core or at the interface of a micelle. rsc.org For this compound, MD simulations could predict its solubility and conformational preferences in different solvents, such as water or organic solvents. nih.govasianpubs.org These simulations would reveal how interactions like van der Waals forces and hydrogen bonding with the solvent dictate the molecule's dynamic behavior. mdpi.com

If this compound is investigated for potential biological activity, understanding its interaction with protein targets is essential. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. nih.gov Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to analyze the interactions in detail. nih.gov

These simulations can track the dynamic interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, between the ligand and the amino acid residues of the protein's active site over a specific timescale (e.g., 100 nanoseconds). nih.gov This provides a more realistic view of the binding event than a static docking pose.

Table 2: Common Interacting Residues in Protein Binding

| Interaction Type | Amino Acid Examples | Description |

| Hydrophobic | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan | Interactions between nonpolar groups, driven by the hydrophobic effect. The benzyl and methyl groups of the ligand would likely participate in these. |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Histidine, Tyrosine | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Attractive, noncovalent interactions between aromatic rings. The benzene ring of the ligand could engage in this type of interaction. |

| Cation-π | Lysine, Arginine | An interaction between a cation and the face of an electron-rich π system, like the benzene ring. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Predictive Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. iupac.orgresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an observed activity or property. nih.govnih.gov

The development of a QSAR/QSPR model involves several key steps:

Data Set Compilation : A diverse set of compounds with experimentally measured activities or properties is collected. nih.govresearchgate.net

Descriptor Calculation : For each molecule, a wide range of numerical descriptors is calculated. These can be constitutional, topological, geometric, or electronic. nih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the target property. nih.govnih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. qsartoolbox.orgyoutube.com

For a class of compounds like aromatic sulfides, a QSPR model could be developed to predict properties such as boiling point, solubility, or critical temperature. iupac.orgnih.govnih.gov Similarly, a QSAR model could predict a specific biological activity. Studies on various sulfur-containing compounds have successfully used QSAR to model their activities, identifying key descriptors that govern their function. nih.govnih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Sulfur Atoms, Number of Aromatic Rings | Basic molecular composition and count of specific atoms/groups. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Information about molecular branching and connectivity. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Fukui Indices | Electron distribution, polarizability, and sites of reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and steric bulk. |

Descriptor Generation and Selection for this compound Derivatives

The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule's constitution, topology, geometry, and electronic properties. For a diverse set of this compound derivatives, a wide array of descriptors would be generated to capture the structural variations that influence their activity or properties.

Types of Molecular Descriptors:

Molecular descriptors can be broadly categorized, and for derivatives of this compound, the following classes would be particularly relevant:

0D-Descriptors: These are based solely on the molecular formula, such as molecular weight and atom counts.

1D-Descriptors: These are derived from the substructure of the molecule and include counts of functional groups, rings, and specific bond types.

2D-Descriptors: These are calculated from the 2D representation of the molecule and describe its topology. Examples include molecular connectivity indices and shape indices.

3D-Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and encompass steric and surface area properties. For instance, in a study of benzyl vinylogous derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) were employed to analyze the steric and electrostatic fields around the molecules. arabjchem.org

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms. The energies of HOMO and LUMO are indicative of a molecule's reactivity. researchgate.net

Descriptor Selection:

The initial generation of descriptors can result in a vast number of variables, many of which may be irrelevant or redundant. Therefore, a crucial step is the selection of a subset of descriptors that are most relevant to the property being modeled. This process aims to improve the model's predictive ability and interpretability. Various statistical techniques are employed for descriptor selection, including:

Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance. nih.gov

Genetic Algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.

Principal Component Analysis (PCA): This method can be used to reduce the dimensionality of the descriptor space by creating new, uncorrelated variables (principal components).

For instance, in a QSAR study of thiazolidine-4-one derivatives, over 2300 descriptors were initially calculated, from which a predictive model was built using a select few that were most correlated with the antitubercular activity. nih.gov

A hypothetical dataset of this compound derivatives and their calculated descriptors is presented below:

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| This compound | 152.26 | 3.1 | -8.5 | -0.5 | 1.2 |

| 3-Chloro-2-methylbenzyl methyl sulfide | 186.70 | 3.8 | -8.7 | -0.8 | 1.8 |

| 4-Nitro-2-methylbenzyl methyl sulfide | 197.25 | 2.9 | -9.2 | -1.5 | 4.5 |

| 2,4-Dimethylbenzyl methyl sulfide | 166.29 | 3.5 | -8.3 | -0.4 | 1.1 |

This table is for illustrative purposes and the values are hypothetical.

Statistical Validation of QSAR/QSPR Models: Predictive Power and Applicability Domain

Once a QSAR/QSPR model is developed, its reliability and predictive capability must be rigorously assessed through statistical validation. A model that performs well on the data used to create it (the training set) may not necessarily be effective at predicting the properties of new, untested compounds. Therefore, both internal and external validation procedures are essential. researchgate.net

Internal Validation:

Internal validation techniques assess the robustness of the model using only the training set data. A common method is cross-validation , where the dataset is repeatedly partitioned into subsets, and the model is trained on some subsets and tested on the remaining one. The most prevalent form is Leave-One-Out (LOO) cross-validation , where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set.

The performance of the cross-validation is typically evaluated using the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

External Validation:

External validation is the most stringent test of a model's predictive power. nih.gov It involves splitting the initial dataset into a training set for model development and a test set of compounds that are not used in the model building process. The model's ability to predict the activities or properties of the test set compounds provides a true measure of its predictive capability. The predictive performance on the external test set is often assessed using the predictive R² (R²_pred).

The following table summarizes key statistical parameters used for model validation:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Measures the predictive ability of the model for new data. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

These thresholds are general guidelines and can vary depending on the specific application.

In a 3D-QSAR study on benzyl vinylogous derivatives, the resulting CoMFA model showed a high predictive ability with a q² of 0.556 and an r² of 0.936, indicating a statistically robust model. arabjchem.org

Applicability Domain (AD):

A crucial aspect of QSAR/QSPR modeling is defining the Applicability Domain (AD) . The AD defines the chemical space of compounds for which the model is expected to make reliable predictions. arabjchem.orgnih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. The AD can be defined based on the range of descriptor values in the training set, the structural similarity of a new compound to the training set compounds, or by using more complex methods like the leverage approach. mdpi.com Defining the AD is a key principle for the regulatory acceptance of QSAR models. nih.gov

Mechanistic Investigations of Biological and Environmental Interactions

Biochemical Interactions at the Molecular Level: Enzyme-Substrate/Inhibitor Studies